![molecular formula C7H6ClNO B1342385 3-Methylpyridine-2-carbonyl chloride CAS No. 64588-88-1](/img/structure/B1342385.png)
3-Methylpyridine-2-carbonyl chloride
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Overview
Description
3-Methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid (3-MepicH), is a 3-substituted picolinic acid . The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .
Synthesis Analysis
The synthesis of 2-methylpyridines was performed using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . A direct reaction of 3-methylpyridine (3MP) to nicotinic acid (NA) using nitric acid as an oxidant agent was performed, resulting in a NA yield of 55–60% .Molecular Structure Analysis
The molecular formula of 3-Methylpyridine-2-carboxylic acid is C7H7NO2 . It is a 3-substituted picolinic acid .Chemical Reactions Analysis
The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride . In addition, a direct reaction of 3-methylpyridine (3MP) to nicotinic acid (NA) using nitric acid as an oxidant agent was performed .Scientific Research Applications
Chemical Building Blocks
3-Methylpyridine-2-carbonyl chloride is often used as a building block in the field of life sciences . It is a key component in the synthesis of various complex molecules, contributing to the development of new drugs and treatments .
Flow Synthesis of 2-Methylpyridines
This compound plays a significant role in the flow synthesis of 2-methylpyridines . The process involves α-methylation, which is a greener and more efficient method than conventional batch reaction protocols .
Development of Catalysts
3-Methylpyridine-2-carbonyl chloride can be used in the development of catalysts . For instance, it has been used in the alkylation of pyridine with methanol using a down-flow vapour-phase reactor .
Green Chemistry
The compound is used in green chemistry practices, particularly in the synthesis of 2-methylpyridines . The process involves a continuous flow method, which is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Medicinal Chemistry
In the field of medicinal chemistry, 3-Methylpyridine-2-carbonyl chloride is used in the synthesis of various pharmaceutical compounds . It’s particularly useful in the α-methylation of substituted pyridines .
Fine Chemicals and Polymers
Methylpyridines, which can be synthesized using 3-Methylpyridine-2-carbonyl chloride, are valuable chemical products used in a wide range of industries, such as fine chemicals and polymers .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Methylpyridine-2-carbonyl chloride are the enzymes Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .
Mode of Action
3-Methylpyridine-2-carbonyl chloride interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in changes to the structure and function of the enzymes, affecting their ability to degrade extracellular matrix proteins .
Biochemical Pathways
The action of 3-Methylpyridine-2-carbonyl chloride affects the biochemical pathways involved in the degradation of extracellular matrix proteins . The compound’s interaction with its targets disrupts these pathways, leading to downstream effects on cellular structure and function .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and its overall effect on the body .
Result of Action
The molecular and cellular effects of 3-Methylpyridine-2-carbonyl chloride’s action include changes to the structure and function of the enzymes it targets . These changes can affect the degradation of extracellular matrix proteins, potentially leading to alterations in cellular structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylpyridine-2-carbonyl chloride . For example, the compound is generally associated with processing fossil fuels, such as oil shale or coal . It has also been found in the soluble fractions of crude oil spills and at legacy wood treatment sites . These environmental factors can affect the compound’s stability and its ability to interact with its targets .
properties
IUPAC Name |
3-methylpyridine-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBOTQVVYJUKOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607972 |
Source
|
Record name | 3-Methylpyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridine-2-carbonyl chloride | |
CAS RN |
64588-88-1 |
Source
|
Record name | 3-Methylpyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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